molecular formula C21H25N3O2 B4549197 N-[4-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide

N-[4-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide

Cat. No.: B4549197
M. Wt: 351.4 g/mol
InChI Key: KSNZAROMGGXHLD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.19467705 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Profile and Metabolism

The disposition and metabolism of related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the pharmacokinetic behavior of N-[4-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide derivatives. Studies have shown that compounds like SB-649868 are extensively metabolized, with elimination occurring principally via the feces, indicating a potential route of metabolism for this compound as well. Such research highlights the importance of understanding the metabolic pathways and elimination processes of these compounds, which can impact their therapeutic efficacy and safety profiles (Renzulli et al., 2011).

Potential Therapeutic Applications

The study of compounds related to this compound has uncovered their potential therapeutic applications. For instance, cisapride, a substituted piperidinyl benzamide, is a prokinetic agent affecting gastrointestinal motility, which could suggest similar gastroenterological applications for this compound derivatives. The mechanism of action, involving the enhancement of acetylcholine release in the myenteric plexus, underscores the potential of such compounds in treating idiopathic chronic constipation and related gastrointestinal disorders (Hülagü et al., 1995).

Insight into Histone Deacetylase Inhibition

Further research into benzamide derivatives has revealed their role as histone deacetylase (HDAC) inhibitors, offering a promising avenue for cancer treatment. Studies on compounds like MS-275 have shown significant antitumor activity in preclinical models, indicating that this compound derivatives could possess similar properties. Such findings emphasize the potential of these compounds in epigenetic modulation and their therapeutic implications in oncology (Gojo et al., 2007).

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16(25)22-19-9-11-20(12-10-19)23-21(26)18-7-5-17(6-8-18)15-24-13-3-2-4-14-24/h5-12H,2-4,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNZAROMGGXHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.